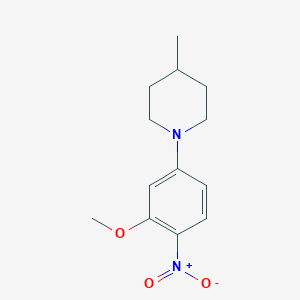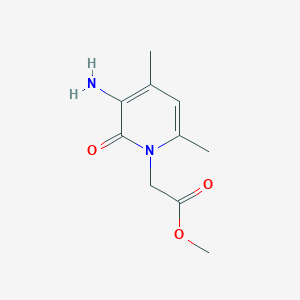
methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4,6-dimethyl-2-oxopyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
Ethyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an ethyl ester group, which may influence its solubility and pharmacokinetics.
Uniqueness
Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate is unique due to its specific substitution pattern, which can impact its chemical reactivity and potential biological activities. The presence of both amino and ester functional groups allows for diverse chemical modifications and applications.
Eigenschaften
IUPAC Name |
methyl 2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-7(2)12(5-8(13)15-3)10(14)9(6)11/h4H,5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRUYOYMABZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)OC)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
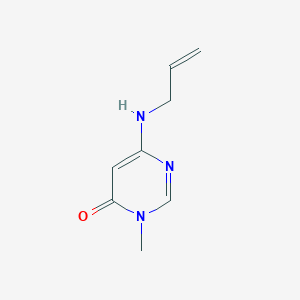
![Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2407348.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/new.no-structure.jpg)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
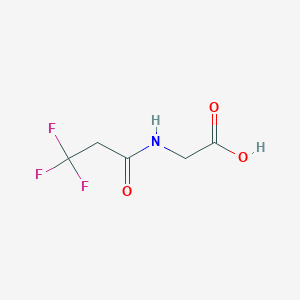
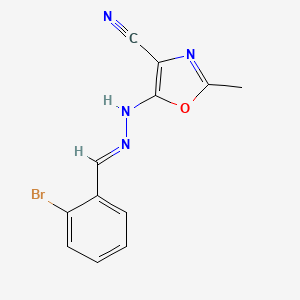
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate](/img/structure/B2407360.png)
